2,3,4-Trimethylcyclopent-2-en-1-one

Gas Chromatography Isomer Identification Volatile Analysis

2,3,4-Trimethylcyclopent-2-en-1-one (CAS 28790-86-5) is a trisubstituted α,β-unsaturated cyclopentenone with molecular formula C₈H₁₂O and molecular weight 124.18 g/mol. It belongs to the broader class of methyl-substituted cyclopentenones that serve as versatile intermediates in organic synthesis, flavor/fragrance development, and materials science.

Molecular Formula C8H12O
Molecular Weight 124.18 g/mol
CAS No. 28790-86-5
Cat. No. B043310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-Trimethylcyclopent-2-en-1-one
CAS28790-86-5
Synonyms2,3,4-Trimethyl-2-cyclopenten-1-one; 
Molecular FormulaC8H12O
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESCC1CC(=O)C(=C1C)C
InChIInChI=1S/C8H12O/c1-5-4-8(9)7(3)6(5)2/h5H,4H2,1-3H3
InChIKeyQJQNTXCURBPBOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4-Trimethylcyclopent-2-en-1-one (CAS 28790-86-5): Technical Baseline for Sourcing and Differentiation Among Trimethylcyclopentenone Isomers


2,3,4-Trimethylcyclopent-2-en-1-one (CAS 28790-86-5) is a trisubstituted α,β-unsaturated cyclopentenone with molecular formula C₈H₁₂O and molecular weight 124.18 g/mol [1]. It belongs to the broader class of methyl-substituted cyclopentenones that serve as versatile intermediates in organic synthesis, flavor/fragrance development, and materials science . The 2,3,4-methyl substitution pattern confers a specific steric and electronic profile that distinguishes this isomer from other trimethylcyclopentenone congeners in terms of chromatographic retention, boiling point, flash point, and octanol-water partition coefficient. These quantifiable differences carry direct implications for analytical identification, purification strategy, hazard classification, and solvent-partitioning behavior during procurement and downstream processing.

Why Trimethylcyclopentenone Isomers Cannot Be Interchanged: Structural Basis for 2,3,4-Trimethylcyclopent-2-en-1-one Selection


Trimethylcyclopentenones sharing the molecular formula C₈H₁₂O exhibit distinct physicochemical properties that arise from the position of methyl groups on the cyclopentenone ring [1]. Isomers such as 2,3,5-trimethylcyclopent-2-en-1-one (CAS 54562-24-2), 3,4,4-trimethyl-2-cyclopenten-1-one (CAS 30434-65-2), and 2,4,4-trimethyl-2-cyclopenten-1-one (CAS 17190-21-5) differ measurably from the 2,3,4-isomer in Kovats retention index, boiling point, flash point, and LogP [2]. These differences mean that analytical methods, purification protocols, safety data sheets, and extraction procedures optimized for one isomer are not transferable to another without quantitative adjustment. The evidence below demonstrates that selecting the specific 2,3,4-isomer is a quantitatively justified procurement decision rather than an interchangeable choice among in-class cyclopentenones.

Quantitative Differentiation Guide for 2,3,4-Trimethylcyclopent-2-en-1-one (28790-86-5) Against Closest Isomeric Analogs


Kovats Retention Index (RI): 12.3-Unit Window Separates 2,3,4-Isomer from 2,3,5-Isomer on Standard Non-Polar GC Columns

The 2,3,4-trimethylcyclopent-2-en-1-one isomer exhibits a Kovats retention index (RI) of 1058 on a DB-1 non-polar capillary column under temperature-programmed conditions (35 °C to 230 °C at 2 K/min) [1]. The positional isomer 2,3,5-trimethylcyclopent-2-en-1-one (CAS 54562-24-2) has a predicted RI of 1045.7 [2]. The 12.3-unit RI difference is analytically significant for unambiguous isomer assignment in complex volatile mixtures when employing GC-MS or GC-FID with retention index libraries.

Gas Chromatography Isomer Identification Volatile Analysis

Boiling Point: 10.7 °C Higher Than 3,4,4-Isomer Informs Distillation-Based Purification Strategy

The boiling point of 2,3,4-trimethylcyclopent-2-en-1-one at atmospheric pressure (760 mmHg) is 183.7 °C . Under identical pressure, the regioisomer 3,4,4-trimethyl-2-cyclopenten-1-one (CAS 30434-65-2) boils at 173.0 °C . The 10.7 °C difference is sufficient to achieve separation by fractional distillation, providing a viable purification route for isomerically enriched or mixed feedstocks.

Distillation Purification Thermal Separation

Flash Point: +5.0 °C Safety Margin Over 3,4,4-Isomer Impacts Storage and Transport Classification

The flash point of 2,3,4-trimethylcyclopent-2-en-1-one is 67.1 °C . The 3,4,4-trimethyl isomer has a calculated flash point of 62.1 °C . The 5.0 °C higher flash point positions the 2,3,4-isomer further from the threshold for flammable liquid classification under GHS (typically ≤60 °C for Category 3), which may influence shipping restrictions and storage requirements.

Hazard Classification Safety Storage

Octanol-Water LogP: +0.53 Log Unit Hydrophobicity Advantage Over 2,3,5-Isomer Drives Solvent Extraction Selectivity

The octanol-water partition coefficient (XLogP3) of 2,3,4-trimethylcyclopent-2-en-1-one is 1.93 . The positional isomer 2,3,5-trimethylcyclopent-2-en-1-one exhibits a LogP of 1.4 [1]. The difference of 0.53 log units corresponds to an approximately 3.4-fold higher octanol-phase concentration for the 2,3,4-isomer at equilibrium, which directly impacts solvent selection for liquid-liquid extraction and reversed-phase chromatographic retention.

Liquid-Liquid Extraction Solvent Partitioning Formulation

Density Differential of 0.003 g/cm³ Enables Rapid QC Discrimination from 3,4,4-Isomer

The density of 2,3,4-trimethylcyclopent-2-en-1-one is 0.923 g/cm³ , whereas 3,4,4-trimethyl-2-cyclopenten-1-one has a density of 0.92 g/cm³ . The 0.003 g/cm³ difference, while modest, is detectable with a standard 4-decimal-place density meter, providing a non-destructive, rapid identity confirmation test that complements chromatographic methods during incoming material inspection.

Quality Control Density Measurement Identity Testing

Natural Product Occurrence in Beechwood Creosote: Documented Presence in a Bioactive Volatile Matrix

2,3,4-Trimethyl-2-cyclopenten-1-one has been identified and quantified by GC-MS as a volatile constituent of beechwood creosote, a complex natural matrix that exhibited potent antioxidant activity in three separate chemical assays (conjugated diene hydroperoxide inhibition at 500–1000 µg mL⁻¹; hexanal oxidation inhibition for 40 days at 5 µg mL⁻¹) [1]. While the antioxidant contribution of the individual compound was not isolated, its confirmed presence in a biologically active natural product distinguishes it from synthetic-only isomers lacking documented natural occurrence.

Natural Products Volatile Constituents Antioxidant Bioactivity

Application Scenarios Where Quantifiable Differentiation of 2,3,4-Trimethylcyclopent-2-en-1-one (28790-86-5) Drives Procurement Decisions


GC-MS Identification and Quantification of Volatile Isomers in Complex Natural Product Extracts

Using the Kovats RI of 1058 on DB-1 as an orthogonal identification parameter alongside mass spectral matching, analytical laboratories can unambiguously assign the 2,3,4-isomer in beechwood creosote or other complex volatile mixtures, avoiding misidentification with the 2,3,5-isomer (RI 1045.7) which may co-elute on shorter columns [1]. This RI window is essential for regulatory or research-grade characterization of natural volatiles.

Fractional Distillation Purification of Isomerically Enriched Feedstocks

When synthesis yields a mixture of trimethylcyclopentenone isomers, the 10.7 °C boiling point difference between the 2,3,4-isomer (183.7 °C) and the 3,4,4-isomer (173.0 °C) permits separation by fractional distillation . Procurement of crude 2,3,4-enriched material followed by in-house distillation can achieve isomeric purity ≥95% for downstream synthetic applications.

Solvent Extraction Optimization in Biphasic Reaction Workups

The 0.53 LogP difference between the 2,3,4-isomer (LogP 1.93) and the 2,3,5-isomer (LogP 1.4) corresponds to approximately 3.4-fold differential partitioning between organic and aqueous phases [2]. Formulation scientists and process chemists can select extraction solvents (e.g., ethyl acetate vs. hexane) and phase ratios optimized specifically for the 2,3,4-isomer, maximizing recovery and minimizing solvent consumption.

Incoming Material QC: Rapid Density-Based Identity Verification

QC laboratories can deploy density measurement (target: 0.923 g/cm³ vs. 0.92 g/cm³ for 3,4,4-isomer) as a non-destructive, 30-second identity check on received lots before committing to full chromatographic analysis . This accelerates material release workflows and catches gross isomer mislabeling at the receiving dock.

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